molecular formula C3H4F3NO3 B1597161 1,1,1-Trifluoro-3-nitropropan-2-ol CAS No. 453-35-0

1,1,1-Trifluoro-3-nitropropan-2-ol

Cat. No. B1597161
CAS RN: 453-35-0
M. Wt: 159.06 g/mol
InChI Key: OKGNJIYNSOKKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-3-nitropropan-2-ol is a chemical compound with the molecular formula C3H4F3NO3 and a molecular weight of 159.06 . It is also known by its IUPAC name 1,1,1-trifluoro-3-nitro-2-propanol . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1,1,1-Trifluoro-3-nitropropan-2-ol is 1S/C3H4F3NO3/c4-3(5,6)2(8)1-7(9)10/h2,8H,1H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1,1,1-Trifluoro-3-nitropropan-2-ol is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Reactions

1,1,1-Trifluoro-3-nitropropan-2-ol is involved in various synthesis and chemical reactions. For instance, it undergoes condensation with formaldehyde in the presence of alkalies to yield fluorine-containing nitro alcohols and diols (Knunyants, German, & Rozhkov, 1964). Additionally, it forms 3-alkoxy-1,1,1-trifluoro-2-nitropropanes under acid alcoholic conditions, suggesting its utility in the Mannich reaction (Knunyants, German, & Rozhkov, 1964).

Formation of Nitro Amines and Derivatives

This compound is instrumental in forming N-mono- and N,N-disubstituted α-trifluoromethyl β-nitro amines. These intermediates are crucial for obtaining a number of trifluoromethyl-containing 1,2-diamines, amino alcohols, and β-amino acids, highlighting its versatility in organic synthesis (Korotaev et al., 2009).

Applications in Kinetic Resolution and Stereochemistry

1,1,1-Trifluoro-3-nitropropan-2-ol shows significant utility in the field of stereochemistry. For example, its derivative, 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, can be prepared in high enantiomeric purity using lipase-mediated kinetic resolution. This process leads to the successful conversion into 1,1,1-trifluoro-2,3-epoxypropane, demonstrating its importance in creating stereoselective compounds (Shimizu, Sugiyama, & Fujisawa, 1996).

Safety And Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . Always handle with appropriate safety measures.

properties

IUPAC Name

1,1,1-trifluoro-3-nitropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NO3/c4-3(5,6)2(8)1-7(9)10/h2,8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGNJIYNSOKKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381818
Record name 1,1,1-trifluoro-3-nitropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-3-nitropropan-2-ol

CAS RN

453-35-0
Record name 1,1,1-Trifluoro-3-nitro-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=453-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-trifluoro-3-nitropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoro-3-nitropropan-2-ol
Reactant of Route 2
Reactant of Route 2
1,1,1-Trifluoro-3-nitropropan-2-ol
Reactant of Route 3
Reactant of Route 3
1,1,1-Trifluoro-3-nitropropan-2-ol
Reactant of Route 4
Reactant of Route 4
1,1,1-Trifluoro-3-nitropropan-2-ol
Reactant of Route 5
1,1,1-Trifluoro-3-nitropropan-2-ol
Reactant of Route 6
Reactant of Route 6
1,1,1-Trifluoro-3-nitropropan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.